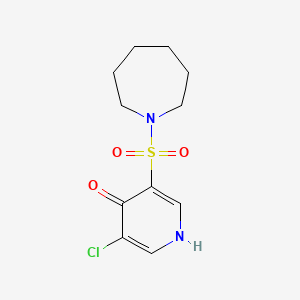![molecular formula C12H11BrN2O2 B11838583 3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of pyrroloquinazolines. This compound is characterized by the presence of a bromine atom at the 3rd position, a methoxy group at the 5th position, and a dihydropyrroloquinazolinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrroloquinazoline Core: This step involves the cyclization of an appropriate precursor to form the dihydropyrroloquinazoline core.
Bromination: Introduction of the bromine atom at the 3rd position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 5th position using methoxylating agents like sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can yield a biaryl compound.
Scientific Research Applications
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has various scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Pharmacology: Evaluated for its effects on different biological targets and pathways.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxyphenylboronic acid: Similar in structure but lacks the dihydropyrroloquinazoline core.
1H-pyrrolo[2,3-b]pyridine derivatives: Share the pyrrolo core but differ in the substitution pattern and biological activities.
Uniqueness
3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of the dihydropyrroloquinazoline core
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-bromo-5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-9-4-2-3-7-10(9)14-11-8(13)5-6-15(11)12(7)16/h2-4,8H,5-6H2,1H3 |
InChI Key |
WLRYPPXZRBTMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(CCN3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




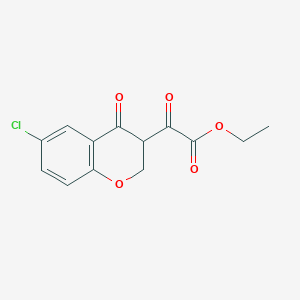
![9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B11838514.png)
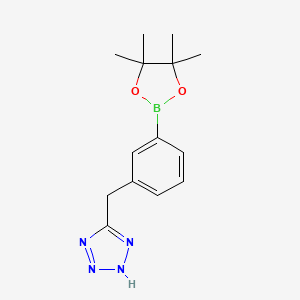
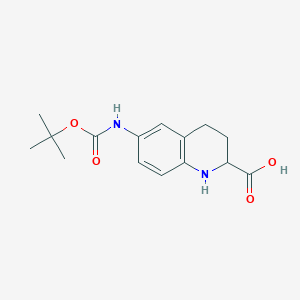
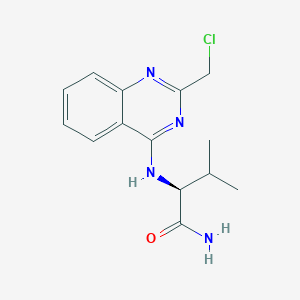


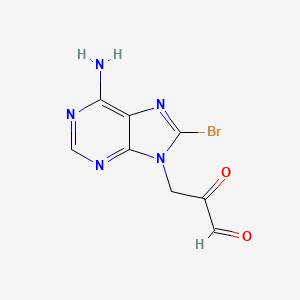
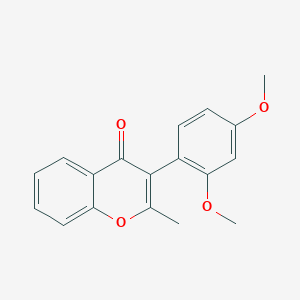
![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)
